molecular formula C12H14N4O8S B14489110 2-Nitroaniline;sulfuric acid CAS No. 65177-62-0

2-Nitroaniline;sulfuric acid

Cat. No.: B14489110
CAS No.: 65177-62-0
M. Wt: 374.33 g/mol
InChI Key: LXJMEKACLTVBBU-UHFFFAOYSA-N
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Description

2-Nitroaniline is an organic compound with the formula H₂NC₆H₄NO₂. It is a derivative of aniline, carrying a nitro functional group in position 2. This compound is primarily used as a precursor to o-phenylenediamine, which is a key component in the synthesis of various pharmaceuticals and dyes .

Preparation Methods

2-Nitroaniline can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia: [ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ] Direct nitration of aniline is inefficient due to the production of anilinium. Instead, nitration of acetanilide is preferred, although it yields only traces of the 2-nitro isomer due to steric effects. Sulfonation is often used to block the 4 position, increasing the yield to 56% .

Mechanism of Action

The mechanism of action of 2-nitroaniline involves its reduction to o-phenylenediamine, which then participates in various biochemical pathways. The nitro group in 2-nitroaniline is reduced to an amino group, allowing it to interact with different molecular targets and pathways .

Properties

CAS No.

65177-62-0

Molecular Formula

C12H14N4O8S

Molecular Weight

374.33 g/mol

IUPAC Name

2-nitroaniline;sulfuric acid

InChI

InChI=1S/2C6H6N2O2.H2O4S/c2*7-5-3-1-2-4-6(5)8(9)10;1-5(2,3)4/h2*1-4H,7H2;(H2,1,2,3,4)

InChI Key

LXJMEKACLTVBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-].C1=CC=C(C(=C1)N)[N+](=O)[O-].OS(=O)(=O)O

Origin of Product

United States

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